molecular formula C9H8OS B1273734 1-Benzothiophen-5-ylmethanol CAS No. 20532-34-7

1-Benzothiophen-5-ylmethanol

Cat. No. B1273734
CAS RN: 20532-34-7
M. Wt: 164.23 g/mol
InChI Key: JSYSQUAJOCDMJW-UHFFFAOYSA-N
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Description

1-Benzothiophen-5-ylmethanol is a compound that is structurally related to benzothiophene derivatives. While the specific compound is not directly mentioned in the provided papers, the general class of benzothiophene derivatives is well-represented. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiophene derivatives can be achieved through several methods. One approach involves the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. This process can be catalyzed by palladium iodide in conjunction with potassium iodide or promoted by radicals in alcoholic media with a radical initiator such as AIBN, leading to different benzothiophene derivatives with varying yields .

Molecular Structure Analysis

Benzothiophene derivatives, including 1-Benzothiophen-5-ylmethanol, typically exhibit planar molecular structures. This planarity is a common feature among heterocyclic compounds like benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene homologues. These compounds are often packed in a herringbone arrangement, as determined by single-crystal X-ray analysis .

Chemical Reactions Analysis

Benzothiophene derivatives can participate in various chemical reactions. For instance, the chelated complex [PdLCl2], which contains a related phosphine ligand, can react with alcohols to form chiral cyclometallated complexes. These reactions demonstrate the reactivity of benzothiophene-related structures in coordination chemistry . Additionally, photochromic benzothiophene derivatives can undergo reversible photocyclization, indicating their potential in developing photoresponsive materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be studied using techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy. These methods help elucidate the electrochemical behavior and optical properties of the compounds. For example, photochromic benzothiophene derivatives exhibit color changes upon exposure to light, with the colored forms being stable at elevated temperatures . The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions, which can influence their physical properties .

Scientific Research Applications

Synthesis of Benzothiophene Derivatives

1-Benzothiophen-5-ylmethanol is a precursor in the synthesis of various benzothiophene derivatives. For instance, it is used in the Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, leading to the formation of (E)-2-(1-alkenyl)benzothiophenes and 2-alkoxymethylbenzothiophenes (Gabriele et al., 2011).

Development of [1]Benzothieno[3,2-b][1]benzothiophene for OTFTs

In organic electronics, 1-Benzothiophen-5-ylmethanol derivatives, specifically [1]benzothieno[3,2-b][1]benzothiophene (BTBT)-based molecules, are synthesized for use in organic thin-film transistors (OTFTs). These molecules exhibit high mobility and are essential for developing high-performance OTFTs (He et al., 2017).

Antimicrobial Activity

Some derivatives of 1-Benzothiophen-5-ylmethanol have been explored for their antimicrobial properties. Compounds synthesized from benzothiophene derivatives demonstrated significant antibacterial activity, indicating potential applications in pharmaceuticals (Naganagowda & Petsom, 2011).

Development of Nonfullerene Organic Solar Cells

Benzothiophene derivatives are also used in the construction of non-fullerene acceptors for organic solar cells. Specifically, the incorporation of benzothiophene units in end-group acceptors enhances the Voc and Jsc values of the solar cells, improving their efficiency (Chang et al., 2019).

Photochromic Systems

Benzothiophene derivatives, including those derived from 1-Benzothiophen-5-ylmethanol, have applications in photochromic systems. These compounds undergo ring closure reactions upon UV irradiation, forming substituted dicyano-dihydro-benzothiophenes, which have potential applications in photonic devices (Uchida et al., 1992).

Antitumor Activity

Some benzothiophene derivatives exhibit antitumor activity. For example, certain carboxamides synthesized from benzothiophene compounds have shown the ability to inhibit the in vitro growth of human tumor cells, indicating potential for cancer treatment (Ostapiuk et al., 2017).

Chromatography

In analytical chemistry, benzothiophene derivatives are used as reference compounds in gas chromatography for studying the retention indices of various substances (Andersson, 1986).

Crystal Structure and Drug Design

The crystal structure of benzothiophene derivatives is studied for their pharmacological properties and potential in drug design. This includes analysis using techniques like X-ray powder diffraction and DFT-D calculations (Dugarte-Dugarte et al., 2021).

Safety And Hazards

1-Benzothiophen-5-ylmethanol is classified under the GHS07 hazard pictogram . It is a warning signal word, and the hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

1-benzothiophen-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYSQUAJOCDMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383674
Record name 1-benzothiophen-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophen-5-ylmethanol

CAS RN

20532-34-7
Record name 1-benzothiophen-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20532-34-7
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